molecular formula C12H11FN2O2S B11119058 3-fluoro-N-(4-methylpyridin-2-yl)benzenesulfonamide

3-fluoro-N-(4-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B11119058
M. Wt: 266.29 g/mol
InChI Key: DBELAEGPVLWAJM-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a fluorinated sulfonamide compound Fluorinated compounds are known for their unique chemical properties, such as increased stability and bioavailability, making them valuable in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated pyridine with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and sulfonamide formation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential bioactivity and stability.

    Agrochemicals: The compound is explored for its use in pesticides and herbicides, leveraging its unique chemical properties to enhance efficacy and reduce environmental impact.

    Biological Research: It serves as a tool in studying biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and activity. The sulfonamide group can also play a role in the compound’s biological activity by interacting with target proteins and modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
  • 4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Uniqueness

3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluorine atom and the sulfonamide group provides a distinct combination of properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

3-fluoro-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H11FN2O2S/c1-9-5-6-14-12(7-9)15-18(16,17)11-4-2-3-10(13)8-11/h2-8H,1H3,(H,14,15)

InChI Key

DBELAEGPVLWAJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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